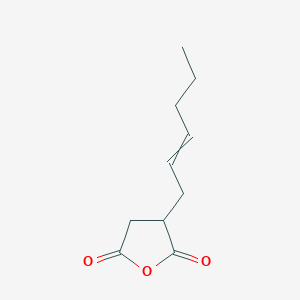

Hex-2-enylsuccinic anhydride

Description

Structure

3D Structure

Properties

CAS No. |

10500-34-2 |

|---|---|

Molecular Formula |

C10H14O3 |

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-hex-2-enyloxolane-2,5-dione |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |

InChI Key |

VWXVGDSPDMSWFP-UHFFFAOYSA-N |

SMILES |

CCCC=CCC1CC(=O)OC1=O |

Isomeric SMILES |

CCC/C=C/CC1CC(=O)OC1=O |

Canonical SMILES |

CCCC=CCC1CC(=O)OC1=O |

Other CAS No. |

10500-34-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

What are the chemical properties of Hex-2-enylsuccinic anhydride?

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Hex-2-enylsuccinic Anhydride

Foreword: A Note on Approach

As a Senior Application Scientist, my objective is to provide a guide that is not only technically accurate but also field-proven and practical. Hex-2-enylsuccinic anhydride (HSA) is a specific member of the broader Alkenyl Succinic Anhydride (ASA) family. While extensive, peer-reviewed literature specifically detailing every property of the hex-2-enyl variant is not densely consolidated, its chemical behavior is highly predictable based on the foundational principles of its constituent functional groups: the cyclic anhydride and the terminal alkene.

This guide, therefore, is structured to provide a robust, predictive, and mechanistic understanding of HSA. We will build from the well-established chemistry of succinic anhydrides and the reactivity of a C6 alkene chain. This approach empowers researchers to anticipate reaction outcomes, design effective experimental protocols, and troubleshoot challenges by understanding the why behind the chemistry, not just the what. Every claim is grounded in the authoritative principles of organic chemistry and supported by data from closely related analogs where direct data is unavailable.

Molecular Structure and Physicochemical Profile

Hex-2-enylsuccinic anhydride, with CAS Number 39587-79-6, possesses a distinct bifunctional architecture: a reactive five-membered succinic anhydride ring and a six-carbon alkenyl chain.[1][] This structure imparts an amphiphilic character, with the polar anhydride head and the nonpolar hydrocarbon tail, which is central to its applications.

The IUPAC name for the most common isomer is 3-[(E)-hex-2-enyl]oxolane-2,5-dione.[] The molecule's geometry and electronic distribution are key to its reactivity, which will be explored in subsequent sections.

Physicochemical Data

Quantitative data for HSA is summarized below. Where specific experimental values are not published, estimations are based on the well-documented properties of its parent molecule, succinic anhydride, and similar alkenyl succinic anhydrides.

| Property | Value | Source/Basis |

| CAS Number | 39587-79-6 | [1][3] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid/solid | Analogy to similar ASAs |

| Boiling Point | ~261 °C (for succinic anhydride) | [5] |

| Melting Point | ~118-120 °C (for succinic anhydride) | [5][6] |

| Solubility | Reacts slowly with water; Soluble in DMSO, ethers, chlorinated solvents. | [5][7] |

| logP (Octanol/Water) | ~2.44 (for succinic anhydride) | [6] |

Spectroscopic Signature and Structural Elucidation

For any researcher working with HSA, positive identification is paramount. The following is a predictive guide to its spectroscopic signatures, essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the anhydride functional group. The two carbonyl stretches are characteristic and powerful diagnostic tools.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| 1865-1845 cm⁻¹ | Anhydride C=O (Symmetric Stretch) | Strong | A hallmark of cyclic anhydrides.[8] |

| 1790-1770 cm⁻¹ | Anhydride C=O (Asymmetric Stretch) | Strong | The second, often stronger, peak confirming the anhydride.[8] |

| ~1650 cm⁻¹ | Alkene C=C Stretch | Medium-Weak | The double bond in the hexenyl chain.[9] |

| ~3020 cm⁻¹ | =C-H Stretch | Medium | Associated with the protons on the alkene. |

| 2850-2960 cm⁻¹ | C-H (sp³) Stretch | Strong | From the numerous CH₂ and CH₃ groups.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR will resolve the full connectivity. The chemical shifts are predictable based on proximity to electronegative oxygen atoms and the double bond.

-

¹H NMR: Expect complex multiplets for the aliphatic chain protons (0.9-2.5 ppm). The vinylic protons of the C=C double bond will appear further downfield (5.0-6.0 ppm). Protons on the anhydride ring, adjacent to the carbonyls, will be the most deshielded among the sp³ carbons (~2.5-3.5 ppm).

-

¹³C NMR: The carbonyl carbons are the most distinct, appearing significantly downfield (~170-175 ppm). Alkene carbons will be in the 120-140 ppm region, while the remaining aliphatic carbons will be found upfield (10-40 ppm).

Mass Spectrometry (MS)

Electron Impact (EI-MS) will show a molecular ion (M⁺) peak corresponding to its molecular weight (182.22). Key fragmentation patterns would include:

-

Loss of the hexenyl chain: A significant fragment corresponding to the succinic anhydride cation.

-

Cleavage within the hexenyl chain: A series of fragment ions differing by 14 mass units (-CH₂-).

-

Loss of CO or CO₂: Characteristic fragmentation of the anhydride ring.

Core Reactivity and Mechanistic Pathways

The utility of HSA in drug development and materials science stems directly from its dual reactivity.

Reactions of the Succinic Anhydride Ring

The anhydride is a highly reactive electrophile due to the two electron-withdrawing carbonyl groups. The primary mechanism is nucleophilic acyl substitution , where a nucleophile attacks one of the carbonyl carbons, leading to ring-opening.

-

Hydrolysis: In the presence of water, HSA will slowly hydrolyze to form hex-2-enylsuccinic acid.[5] This reaction is often accelerated by acid or base catalysts. This property underscores the need for anhydrous storage and handling conditions.

-

Esterification: Alcohols react readily with HSA, typically with gentle heating or in the presence of a base catalyst, to form a monoester derivative of hex-2-enylsuccinic acid. This is a cornerstone reaction for creating pro-drugs or modifying polymer backbones.

-

Amidation: Primary and secondary amines react rapidly, often exothermically, to yield the corresponding amide-acid. This is a highly efficient bioconjugation reaction used to link HSA to proteins or amine-functionalized molecules.[7]

Reactions of the Hexenyl Chain

The C=C double bond offers a secondary site for chemical modification, allowing for orthogonal chemistry.

-

Hydrogenation: The double bond can be reduced to a single bond using catalysts like Palladium on carbon (Pd/C) under a hydrogen atmosphere, yielding hexylsuccinic anhydride.

-

Electrophilic Addition: Halogens (e.g., Br₂) can add across the double bond.

-

Polymerization: Under radical or transition-metal catalysis, the alkene can participate in polymerization reactions, enabling HSA to be incorporated into polymer chains as a pendant group.

Representative Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols are detailed, field-tested methodologies for key transformations involving ASAs.

Protocol: Synthesis of Hex-2-enylsuccinic Anhydride via Ene Reaction

The most direct industrial synthesis for ASAs is the thermal 'ene' reaction between an alkene and maleic anhydride.[10]

-

Reactor Charging: A high-pressure Parr reactor is charged with maleic anhydride (1.0 molar equivalent) and 1-hexene (1.5-2.0 molar equivalents). Using an excess of the alkene drives the reaction to completion. A polymerization inhibitor (e.g., hydroquinone, 0.1 wt%) can be added to prevent side reactions.[10]

-

Reaction Conditions: The reactor is sealed and heated to a temperature between 200-240 °C. The reaction is typically run for 8-12 hours.[10][11] The internal pressure will increase due to the vapor pressure of the alkene.

-

Work-up and Purification: After cooling, the excess 1-hexene is removed under reduced pressure. The crude product, a mixture of HSA isomers, is then purified by vacuum distillation.

Causality Note: The high temperature is necessary to overcome the activation energy of the pericyclic ene reaction. The excess alkene maximizes the yield based on the more expensive maleic anhydride. Vacuum distillation is required for purification as the product has a high boiling point and may decompose at atmospheric pressure.

Protocol: Amine Conjugation for Pro-drug Synthesis

This protocol describes the ring-opening of HSA with a generic primary amine (R-NH₂), a common step in linking a payload to a carrier.

-

Dissolution: Dissolve Hex-2-enylsuccinic anhydride (1.1 equivalents) in an anhydrous polar aprotic solvent (e.g., Dichloromethane or Dimethylformamide) under an inert atmosphere (N₂ or Ar).

-

Amine Addition: In a separate flask, dissolve the amine-containing substrate (1.0 equivalent) in the same solvent. Add this solution dropwise to the stirring HSA solution at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction is often quantitative and can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Isolation: The solvent is removed in vacuo. The resulting amide-acid product can often be used directly or purified further by crystallization or chromatography if necessary.

Causality Note: The reaction is run at 0 °C initially to control the exothermic reaction between the amine and the anhydride. Anhydrous conditions are critical to prevent the competing hydrolysis of the anhydride starting material. Using a slight excess of the anhydride ensures full consumption of the potentially more valuable amine substrate.

Applications in Drug Development

The unique bifunctional nature of HSA makes it a versatile tool for pharmaceutical scientists.

-

Pro-drug Formulation: The anhydride can be used to temporarily mask a hydroxyl or amine group on a drug molecule. The resulting ester or amide linker can be designed to be cleaved in vivo by physiological pH changes or enzymatic action, releasing the active drug. This can improve solubility, stability, and bioavailability.[]

-

Biocompatible Linkers: As a derivative of succinic acid, a natural metabolite, HSA-derived linkers are generally biocompatible. They are used in creating linkers for Antibody-Drug Conjugates (ADCs), where the anhydride moiety reacts with surface lysines on the antibody.[7][13]

-

Polymer and Hydrogel Scaffolds: HSA can be used as a cross-linking agent or a monomer in the synthesis of biodegradable polymers.[5][13] These materials are critical for creating controlled-release drug delivery systems, tissue engineering scaffolds, and biocompatible coatings.[]

Safety and Handling

As with all reactive chemical reagents, proper handling of Hex-2-enylsuccinic anhydride is essential.

-

Hazards: HSA is classified as an irritant. It can cause skin irritation and serious eye irritation.[14] Inhalation of vapors or dust may cause respiratory irritation.[14] Due to its anhydride nature, it is corrosive in the presence of moisture.[6][15]

-

Handling: Always handle HSA in a well-ventilated chemical fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

References

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 3. HEX-2-ENYLSUCCINIC ANHYDRIDE | 39587-79-6 [chemicalbook.com]

- 4. N-hexenyl succinic anhydride, 10500-34-2 [thegoodscentscompany.com]

- 5. Succinic anhydride CAS#: 108-30-5 [m.chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Succinic anhydride | TargetMol [targetmol.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS | Processes of Petrochemistry and Oil Refining [ppor.az]

- 11. US5420207A - Preparation of polyisobutylsuccinic anhydrides - Google Patents [patents.google.com]

- 13. broadview-tech.com [broadview-tech.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Hex-2-enylsuccinic Anhydride

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathways for Hex-2-enylsuccinic anhydride (HESA), a versatile chemical intermediate. With a focus on scientific integrity and practical application, this document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide delves into the prevalent "Ene" reaction, offering detailed mechanistic insights, step-by-step experimental protocols, and a discussion of critical process parameters. Furthermore, it briefly explores the theoretical applicability of the Diels-Alder reaction as an alternative synthetic route. Visual diagrams of reaction mechanisms and experimental workflows are provided to enhance understanding, and all technical claims are substantiated with citations to authoritative sources.

Introduction: The Significance of Hex-2-enylsuccinic Anhydride

Hex-2-enylsuccinic anhydride, a derivative of succinic anhydride, is a key building block in various chemical syntheses.[1] Its bifunctional nature, combining a reactive anhydride group with a hydrophobic hexenyl chain, makes it a valuable precursor for a range of applications. These include its use as a sizing agent in the paper industry to control water absorption, a component in the formulation of corrosion inhibitors and anti-scaling agents, and as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[][3] The precise control over its synthesis is therefore of paramount importance to ensure high purity and yield for these diverse applications.

The Predominant Synthetic Route: The "Ene" Reaction

The industrial production of Hex-2-enylsuccinic anhydride and other alkenyl succinic anhydrides (ASAs) is predominantly achieved through the "ene" reaction.[4][5][6] This thermal reaction involves the addition of an alkene with an allylic hydrogen (the "ene"), in this case, hex-2-ene, to an enophile, maleic anhydride.[4]

Mechanistic Causality: A Concerted Pericyclic Reaction

The ene reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single, cyclic transition state.[7] This process involves the transfer of an allylic hydrogen from the hex-2-ene to one of the carbonyl oxygens of the maleic anhydride, the formation of a new sigma bond between a terminal carbon of the ene and a carbonyl carbon of the enophile, and the shifting of the ene's double bond. A concerted mechanism is favored, especially in the absence of radical inhibitors having a significant effect on the reaction rate.[7]

Diagram: The "Ene" Reaction Mechanism

Caption: The "Ene" reaction pathway for HESA synthesis.

Critical Parameters and Experimental Choices

The efficiency and selectivity of the ene reaction are highly dependent on several key parameters. Understanding the causality behind these choices is crucial for optimizing the synthesis.

-

Temperature: The ene reaction is thermally driven and typically requires elevated temperatures, generally in the range of 150°C to 250°C.[6][8][9][10] The high temperature provides the necessary activation energy for the concerted reaction to proceed at a reasonable rate. However, excessively high temperatures can lead to undesirable side reactions such as polymerization and decomposition of maleic anhydride.[6]

-

Molar Ratio of Reactants: An excess of the alkene (hex-2-ene) is often employed, with molar ratios of alkene to maleic anhydride ranging from 1.5:1 to 5:1.[8] This strategy helps to maximize the conversion of the more expensive maleic anhydride and can also help to maintain a single liquid phase during the reaction, which can accelerate the initial reaction rate.[8]

-

Reaction Time: The duration of the reaction is a trade-off between achieving a high conversion and minimizing the formation of byproducts. Typical reaction times range from 2 to 24 hours.[8] Longer reaction times at high temperatures can increase the likelihood of side reactions.[4]

-

Solvent System: While the reaction can be carried out neat, the use of a high-boiling inert solvent like xylene is common.[4][11] The solvent helps to maintain a homogeneous reaction mixture and control the temperature. However, the use of a solvent can also dilute the reactants and slow down the reaction kinetics, necessitating higher temperatures to achieve comparable yields to a solvent-free system.[4]

-

Catalysts and Inhibitors: While the thermal ene reaction is the most common approach, catalysts can be employed to lower the reaction temperature and improve efficiency. Lewis acids have been shown to catalyze ene reactions.[12] Conversely, to suppress polymerization and other side reactions, antioxidants or polymerization inhibitors are sometimes added to the reaction mixture.[6][10]

Self-Validating Protocol: A Step-by-Step Methodology

The following protocol is a synthesis of best practices derived from established literature and patents. It is designed to be a self-validating system, where careful monitoring of reaction parameters ensures a successful outcome.

Experimental Protocol: Synthesis of Hex-2-enylsuccinic Anhydride via the Ene Reaction

-

Reactor Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser, a thermocouple, and a nitrogen inlet is assembled. The apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

-

Charging Reactants: The flask is charged with maleic anhydride (1.0 molar equivalent) and hex-2-ene (2.0 molar equivalents). If a solvent is used, xylene can be added at this stage.

-

Inert Atmosphere: The system is purged with nitrogen to create an inert atmosphere, which is maintained throughout the reaction to prevent oxidation at high temperatures.

-

Heating and Reaction: The reaction mixture is heated to the desired temperature (typically 180-220°C) with vigorous stirring. The reaction progress can be monitored by techniques such as gas chromatography (GC) to track the consumption of maleic anhydride.

-

Reaction Work-up: Upon completion, the reaction mixture is cooled to room temperature.

-

Purification: The excess, unreacted hex-2-ene is removed by vacuum distillation. The crude Hex-2-enylsuccinic anhydride can be further purified by vacuum distillation to yield the final product.

Diagram: Experimental Workflow for HESA Synthesis

Caption: A streamlined workflow for HESA synthesis.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the synthesis of alkenyl succinic anhydrides, providing a baseline for experimental design.

| Parameter | Value | Rationale |

| Temperature | 180 - 220 °C | Balances reaction rate and minimization of side reactions.[8] |

| Molar Ratio (Alkene:MA) | 1.5:1 to 3:1 | Drives the reaction to completion and can improve phase homogeneity.[8][9] |

| Reaction Time | 4 - 12 hours | A practical timeframe to achieve high conversion without excessive byproduct formation.[4][8] |

| Typical Yield | >70% | Achievable with optimized conditions.[4] |

An Alternative Pathway: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition.[11][13] It involves the reaction of a conjugated diene with a dienophile.[11] While the direct reaction of hex-2-ene (not a conjugated diene) with maleic anhydride to form Hex-2-enylsuccinic anhydride via a Diels-Alder mechanism is not the primary route, it is a concept worth exploring for its synthetic potential.

For a Diels-Alder reaction to occur in this context, hex-2-ene would need to first isomerize to a conjugated diene, such as hexa-1,3-diene. Under the high-temperature conditions of the ene reaction, such isomerization is a possibility, which could lead to a competing Diels-Alder pathway. However, the literature strongly favors the ene reaction as the dominant mechanism for the synthesis of alkenyl succinic anhydrides from simple alkenes.[4][5][7]

Diagram: Theoretical Diels-Alder Pathway

Caption: A theoretical Diels-Alder route to a HESA isomer.

Conclusion and Future Perspectives

The synthesis of Hex-2-enylsuccinic anhydride is a well-established process, with the thermal "ene" reaction being the cornerstone of industrial production. This guide has provided a detailed examination of this pathway, from its mechanistic underpinnings to a practical, step-by-step protocol. By understanding the critical parameters of temperature, reactant ratios, and reaction time, researchers and development professionals can effectively optimize this synthesis for their specific needs. While the Diels-Alder reaction presents a theoretically interesting alternative, the ene reaction remains the more direct and commonly employed method. Future research may focus on the development of more efficient and environmentally benign catalytic systems to further enhance the synthesis of this important chemical intermediate.

References

-

Wikipedia. Alkenylsuccinic anhydrides. [Link]

- Google Patents.

-

CORE. Synthesis of alkenyl succinic anhydrides from methyl esters of high oleic sunflower oil. [Link]

-

Diels-Alder Reaction. [Link]

-

TAPPI.org. Alkenyl Succinic Anhydride (ASA). [Link]

- Google Patents. AU2005318570B2 - Method for producing alkenyl succinic anhydrides.

-

Diels-Alder Reaction. [Link]

- Google Patents. CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA).

- Google Patents. US4450281A - Process for the preparation of a polyalkenyl succinic anhydride.

-

DIELS-ALDER REACTION. [Link]

- Google Patents. US20080108836A1 - Method For Producing Alkenyl Succinic Anhydrides.

-

Processes of Petrochemistry and Oil Refining. SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS. [Link]

-

Cheméo. Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). [Link]

- Google Patents. WO2004092152A1 - Process for making allyl succinic anhydride.

-

Organic Syntheses Procedure. succinic anhydride. [Link]

-

NIST WebBook. Hexadec-2-enylsuccinic anhydride. [Link]

-

Truman ChemLab. A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. [Link]

-

Scribd. Ene Reaction | PDF | Alkene. [Link]

-

NIST WebBook. Hexadec-2-enylsuccinic anhydride. [Link]

-

Alfred State. ~nthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). The ene reaction of maleic anhydride with alkenes. [Link]

-

CHEMICAL POINT. Hex-2-enylsuccinic anhydride. [Link]

-

Wikipedia. Succinic anhydride. [Link]

-

Green Chemistry (RSC Publishing). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. [Link]

-

Revisiting the 1,3-azadiene-succinic anhydride annulation reaction for the stereocontrolled synthesis of allylic 2-oxopyrrolidines bearing up to four contiguous stereocenters. [Link]

-

PubChem. 2-Octenylsuccinic anhydride. [Link]

-

Amerigo Scientific. Hex-2-enylsuccinic anhydride. [Link]

-

Organic Syntheses Procedure. N-Phenylmaleimide. [Link]

-

Scribd. Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson | PDF. [Link]

-

PubMed. Synthesis of a new seleninic acid anhydride and mechanistic studies into its glutathione peroxidase activity. [Link]

Sources

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 3. 2-Octenylsuccinic anhydride | C12H18O3 | CID 534543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. imisrise.tappi.org [imisrise.tappi.org]

- 6. AU2005318570B2 - Method for producing alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 7. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 9. CN102633757A - Preparation method of alkenyl succinic anhydrides (ASA) - Google Patents [patents.google.com]

- 10. US20080108836A1 - Method For Producing Alkenyl Succinic Anhydrides - Google Patents [patents.google.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. scribd.com [scribd.com]

- 13. web.mnstate.edu [web.mnstate.edu]

A Technical Guide to the Spectroscopic Characterization of Hex-2-enylsuccinic Anhydride

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Hex-2-enylsuccinic anhydride, a molecule of interest in materials science and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral characteristics. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical utility.

Introduction

Hex-2-enylsuccinic anhydride is a derivative of succinic anhydride featuring a six-carbon alkenyl chain attached to the succinic anhydride ring. This modification introduces a hydrophobic tail and a reactive double bond, making it a versatile building block. Accurate spectroscopic characterization is paramount for confirming its structure, assessing its purity, and understanding its reactivity in subsequent applications. This guide will delve into the theoretical and practical aspects of its IR and NMR spectroscopy.

Molecular Structure and Key Spectroscopic Features

The structure of Hex-2-enylsuccinic anhydride presents several key functional groups that give rise to characteristic spectroscopic signals:

-

A five-membered cyclic anhydride ring: This is characterized by two carbonyl (C=O) groups and a C-O-C linkage.

-

An internal carbon-carbon double bond (C=C): Located at the 2-position of the hexenyl chain.

-

Aliphatic C-H bonds: Present in the hexenyl chain and the succinic anhydride ring.

The following sections will provide a detailed, predictive analysis of the IR and NMR spectra based on established principles and data from analogous structures.

Infrared (IR) Spectroscopy: Unveiling the Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of Hex-2-enylsuccinic anhydride is predicted to exhibit several characteristic absorption bands.

Experimental Protocol: Acquiring the IR Spectrum

A typical procedure for obtaining the IR spectrum of Hex-2-enylsuccinic anhydride, which is often an oil or a low-melting solid, is as follows:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution in a suitable solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) can be prepared, and the spectrum recorded in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the salt plates (or the solvent) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to yield the spectrum of the compound.

-

Parameters: A typical scan range is 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Predicted IR Spectrum and Interpretation

The expected IR absorption bands for Hex-2-enylsuccinic anhydride are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Expert Insights |

| ~3100-3000 | Medium | =C-H Stretch | The sp² C-H bonds of the alkene will absorb at a higher frequency than the sp³ C-H bonds. The intensity is typically moderate. |

| ~2960-2850 | Strong | C-H Stretch | These strong absorptions arise from the stretching vibrations of the numerous sp³ C-H bonds in the hexenyl chain and the succinic anhydride ring. Multiple peaks are expected due to symmetric and asymmetric stretching of CH₃ and CH₂ groups. |

| ~1865 & ~1785 | Strong | C=O Stretch (Anhydride) | This is the most characteristic feature of a cyclic anhydride. Two distinct carbonyl stretching bands are observed due to symmetric and asymmetric stretching modes. For five-membered cyclic anhydrides, these bands appear at higher wavenumbers compared to their acyclic counterparts due to ring strain. The lower frequency band is typically the more intense in cyclic anhydrides.[1][2][3] |

| ~1670-1640 | Weak to Medium | C=C Stretch | The carbon-carbon double bond stretch for a non-conjugated, substituted alkene typically appears in this region. The intensity can be weak, especially if the double bond is symmetrically substituted. |

| ~1465 & ~1375 | Medium | C-H Bend | Bending vibrations of the CH₂ (scissoring) and CH₃ (umbrella) groups in the alkyl chain. |

| ~1300-1000 | Strong | C-O-C Stretch | The stretching vibration of the C-O-C linkage within the anhydride ring gives rise to a strong and often broad absorption in this region.[2][3] |

| ~970 | Strong | =C-H Bend (trans) | A strong out-of-plane bending vibration in this region is highly characteristic of a trans-disubstituted alkene. If the double bond were cis, this band would be absent, and a weaker band around 700 cm⁻¹ might be observed. This is a critical band for determining the stereochemistry of the double bond.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of Hex-2-enylsuccinic anhydride.

Experimental Protocol: Acquiring NMR Spectra

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for obtaining a good signal-to-noise ratio, especially for the carbonyl carbons.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and their relative numbers (integration).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~5.6-5.4 | m | 2H | -CH=CH- | The vinylic protons of the internal double bond are expected in this region. They will appear as a complex multiplet due to coupling to each other and to the adjacent methylene and methine protons. The coupling constant between the two vinylic protons (J) can distinguish between cis (typically 6-12 Hz) and trans (typically 12-18 Hz) isomers. |

| ~3.4-2.8 | m | 1H | -CH(C=O)- | The proton on the carbon of the anhydride ring that is attached to the hexenyl chain will be deshielded by the adjacent carbonyl group and the double bond. It will likely appear as a multiplet due to coupling with the adjacent CH₂ group of the ring and the vinylic proton. |

| ~2.8-2.5 | m | 2H | -CH₂-(C=O)- | The two protons of the CH₂ group in the succinic anhydride ring are diastereotopic and will likely show a complex multiplet pattern. |

| ~2.1-1.9 | m | 2H | =CH-CH₂- | The methylene protons adjacent to the double bond are allylic and will be deshielded. They will show coupling to the vinylic protons and the adjacent methylene group. |

| ~1.4-1.2 | m | 4H | -CH₂-CH₂- | The methylene protons of the ethyl group in the hexenyl chain are expected in the typical aliphatic region. |

| ~0.9 | t | 3H | -CH₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent CH₂ group. |

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~175-170 | C=O | The carbonyl carbons of the anhydride are highly deshielded and appear in this downfield region. Two distinct peaks may be observed. |

| ~135-125 | -CH=CH- | The sp² carbons of the alkene double bond. |

| ~45-35 | -CH(C=O)- | The sp³ carbon of the anhydride ring attached to the hexenyl chain. |

| ~35-25 | -CH₂- | Aliphatic sp³ carbons of the hexenyl chain and the anhydride ring. |

| ~14 | -CH₃ | The terminal methyl carbon. |

Visualizing the Molecular Connectivity

The following diagrams, generated using Graphviz, illustrate the molecular structure and a conceptual workflow for spectroscopic analysis.

Molecular Structure of Hex-2-enylsuccinic anhydride

Caption: Molecular structure of Hex-2-enylsuccinic anhydride.

Workflow for Spectroscopic Analysis

Caption: A conceptual workflow for the synthesis and spectroscopic confirmation of Hex-2-enylsuccinic anhydride.

Conclusion

The combination of Infrared and Nuclear Magnetic Resonance spectroscopy provides a powerful and comprehensive approach to the structural characterization of Hex-2-enylsuccinic anhydride. The predicted spectra, based on well-established principles, offer a clear roadmap for researchers to confirm the synthesis of this molecule, assess its purity, and determine the stereochemistry of the alkenyl chain. The characteristic dual carbonyl peaks in the IR spectrum and the unique set of proton and carbon resonances in the NMR spectra serve as definitive fingerprints for this versatile chemical intermediate.

References

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]1]

-

Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34.[4]

-

Dah-Kee, L. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy, 33(3), 14-21.[2]

-

LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]3]

Sources

Molecular structure and formula of Hex-2-enylsuccinic anhydride.

An In-Depth Technical Guide to Hex-2-enylsuccinic Anhydride: Structure, Synthesis, and Characterization

Introduction

Hex-2-enylsuccinic anhydride (HSA) is a cyclic acid anhydride belonging to the broader class of alkenyl succinic anhydrides (ASAs). These molecules are characterized by a hydrophilic succinic anhydride head and a hydrophobic alkenyl tail, rendering them amphiphilic. This structure makes them valuable intermediates in a wide range of applications, from industrial polymers and sizing agents to sophisticated formulations in the pharmaceutical and cosmetic industries.[1][] This guide, intended for researchers and drug development professionals, provides a detailed exploration of HSA's molecular structure, a robust synthesis protocol based on the ene reaction, and a comprehensive guide to its analytical characterization. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound is rooted in its molecular structure. For Hex-2-enylsuccinic anhydride, this structure consists of a five-membered succinic anhydride ring substituted with a hexenyl group. The position of the double bond is critical and is designated at the 2-position of the hexenyl chain.

Chemical Formula and Molecular Weight

The molecular formula for Hex-2-enylsuccinic anhydride is C10H14O3 .[3] This corresponds to a molecular weight of 182.22 g/mol . The structure incorporates both saturated and unsaturated hydrocarbon elements, along with the highly reactive anhydride functional group.

Structural Isomerism

It is crucial to recognize that "Hex-2-enylsuccinic anhydride" can exist as a mixture of isomers, which influences its physical properties and reactivity:

-

Stereochemistry of the Double Bond : The hex-2-enyl chain can exist as either the (E)- or (Z)-diastereomer.

-

Stereochemistry of the Succinic Anhydride Ring : The hexenyl group can be attached to the succinic anhydride ring in a cis or trans configuration relative to the adjacent substituent on the ring.

Commercial preparations are often sold as a mixture of these isomers.[4] For high-purity applications, such as in drug development, chromatographic separation may be necessary.

Data Presentation: Physicochemical Properties of Hex-2-enylsuccinic Anhydride

| Property | Value | Source |

| IUPAC Name | 3-(hex-2-en-1-yl)dihydro-2,5-furandione | [4] |

| Synonyms | 2-Hexenyl succinic anhydride | [4] |

| CAS Number | 39587-79-6, 10500-34-2 (isomer mixture) | [3][4][5] |

| Molecular Formula | C10H14O3 | [3] |

| Molecular Weight | 182.22 g/mol | [4] |

| Boiling Point | 300-301 °C (estimated at 760 mmHg) | [4] |

| Flash Point | 135.6 °C (276 °F) (estimated) | [4] |

Part 2: Synthesis via the Ene Reaction

Expertise & Experience: The Rationale for the Ene Reaction

The most industrially viable and common laboratory synthesis of alkenyl succinic anhydrides is the thermal ene reaction between maleic anhydride and an alkene.[6] In the case of HSA, this involves the reaction of maleic anhydride with 1-hexene.

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from the "ene" component (1-hexene) to the "enophile" (maleic anhydride), with the concomitant formation of a new sigma bond and a shift of the double bond. This method is favored due to its atom economy (all atoms from the reactants are incorporated into the product) and the fact that it can often be performed without a catalyst, although catalysts can be used to lower the required reaction temperature.[7] The reaction is typically performed at elevated temperatures (180-250 °C) to overcome the activation energy barrier.[6]

Experimental Protocol: Synthesis of Hex-2-enylsuccinic Anhydride

This protocol describes a self-validating system where reaction progress can be monitored by the consumption of reactants.

Materials:

-

Maleic Anhydride (≥99%)

-

1-Hexene (≥97%)

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

High-pressure Parr reactor with mechanical stirring and temperature control

Methodology:

-

Reactor Charging : Charge the Parr reactor with maleic anhydride (1.0 mole), 1-hexene (1.5 moles, providing a molar excess to drive the reaction), and a catalytic amount of hydroquinone (~0.5 g) to inhibit polymerization. Add toluene to facilitate mixing and heat transfer.

-

Inert Atmosphere : Seal the reactor and purge with nitrogen gas three times to remove oxygen, which can lead to side reactions at high temperatures.

-

Reaction Conditions : Increase the temperature of the reaction mixture to 200-230 °C while stirring.[6] The pressure inside the reactor will increase due to the vapor pressure of the solvent and reactant.

-

Monitoring : Maintain the reaction at temperature for 8-12 hours. The progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them via GC-MS or ¹H NMR to observe the disappearance of the maleic anhydride signal.

-

Cooling and Workup : After the reaction is complete, cool the reactor to room temperature. Carefully vent any excess pressure.

-

Purification : Transfer the reaction mixture to a round-bottom flask. Remove the toluene and any unreacted 1-hexene via rotary evaporation. The crude product can be purified by vacuum distillation to yield the final Hex-2-enylsuccinic anhydride as a clear to pale yellow oil.

Visualization: Synthesis Workflow

Caption: Logical workflow for the spectroscopic confirmation of HSA.

Part 4: Applications in Research and Drug Development

The unique amphiphilic structure of HSA and other ASAs makes them highly versatile. While specific literature on HSA is less common than for its octenyl (OSA) or dodecenyl (DDSA) counterparts, its properties suggest analogous applications relevant to drug development professionals.

-

Epoxy Resin Curing Agents : Anhydrides are excellent hardeners for epoxy resins, used in creating specialty coatings and adhesives. [1]The hexenyl chain of HSA can impart flexibility and hydrophobicity to the cured polymer matrix.

-

Drug Delivery and Formulation : Related molecules like OSA are used to modify starch, creating biocompatible carriers that can improve the solubility and dispersibility of poorly water-soluble active pharmaceutical ingredients (APIs). []HSA can similarly be used to functionalize biopolymers or nanoparticles to create novel drug delivery systems with tailored release kinetics.

-

Chemical Intermediates : The anhydride ring is reactive and can be easily opened by nucleophiles like alcohols or amines. [8]This allows HSA to serve as a building block for synthesizing more complex molecules, including prodrugs, surfactants, and specialty polymers for medical devices.

References

- Hex-2-enylsuccinic anhydride. CHEMICAL POINT.

- Hexadec-2-enylsuccinic anhydride. NIST WebBook.

- Hexadec-2-enylsuccinic anhydride. NIST WebBook.

- HEX-2-ENYLSUCCINIC ANHYDRIDE | 39587-79-6. ChemicalBook.

- N-hexenyl succinic anhydride, 10500-34-2. The Good Scents Company.

- Chemical Properties of Hexadec-2-enylsuccinic anhydride (CAS 32072-96-1). Cheméo.

- Succinic anhydride. Wikipedia.

- Yin and Yang in Chemistry Education: The Complementary Nature of FT-IR and NMR Spectroscopies. Thermo Fisher Scientific.

- Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. Broadview Technologies, Inc..

- CAS 7757-96-2 1-Octenylsuccinic anhydride. BOC Sciences.

- WO2004092152A1 - Process for making allyl succinic anhydride.

- SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS. Processes of Petrochemistry and Oil Refining.

- The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online.

Sources

- 1. broadview-tech.com [broadview-tech.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. N-hexenyl succinic anhydride, 10500-34-2 [thegoodscentscompany.com]

- 5. HEX-2-ENYLSUCCINIC ANHYDRIDE | 39587-79-6 [chemicalbook.com]

- 6. SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS | Processes of Petrochemistry and Oil Refining [ppor.az]

- 7. WO2004092152A1 - Process for making allyl succinic anhydride - Google Patents [patents.google.com]

- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Hex-2-enylsuccinic Anhydride: Synthesis, Properties, and Applications for the Modern Researcher

This guide provides a comprehensive technical overview of Hex-2-enylsuccinic anhydride, a versatile chemical intermediate with significant applications in materials science and drug development. We will delve into its fundamental chemical identity, synthesis, physicochemical properties, and practical applications, offering field-proven insights to guide researchers and scientists in its effective utilization.

Core Chemical Identity: Nomenclature and Registration

Hex-2-enylsuccinic anhydride is a cyclic dicarboxylic anhydride. Its precise identification is crucial for regulatory compliance and accurate scientific communication.

This specific nomenclature and CAS number correspond to the (E)-isomer, where the substituents around the carbon-carbon double bond are on opposite sides. It is important to note that other isomers and related compounds exist, which may have different CAS numbers[4][5].

Synthesis of Hex-2-enylsuccinic Anhydride: The Ene Reaction

The most common and efficient method for synthesizing Hex-2-enylsuccinic anhydride is through an ene reaction between maleic anhydride and hex-2-ene. This reaction is thermally promoted and proceeds without the need for a catalyst, although reaction conditions can be optimized to improve yield and purity.

Mechanistic Insight

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). In this case, hex-2-ene serves as the ene component, and maleic anhydride is the enophile. The reaction proceeds through a concerted, six-membered transition state, resulting in the formation of a new sigma bond, the migration of the double bond, and the abstraction of an allylic hydrogen.

Below is a diagram illustrating the general workflow for the synthesis of Hex-2-enylsuccinic anhydride.

Caption: Workflow for the synthesis of Hex-2-enylsuccinic anhydride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of alkenyl succinic anhydrides[6][7].

Materials:

-

Maleic Anhydride (99%)

-

Hex-2-ene (mixture of isomers)

-

Toluene (anhydrous)

-

Hydroquinone (optional, as a polymerization inhibitor)

-

High-pressure reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Reactor Charging: In a clean, dry high-pressure reactor, charge maleic anhydride (1.0 molar equivalent). If using a solvent, add anhydrous toluene. For reactions prone to polymerization, a small amount of hydroquinone can be added.

-

Addition of Hex-2-ene: Add hex-2-ene (1.1 to 1.5 molar equivalents) to the reactor. The excess hex-2-ene helps to drive the reaction to completion.

-

Reaction Conditions: Seal the reactor and begin stirring. Heat the reaction mixture to a temperature between 180°C and 220°C. The reaction is typically run for 4 to 12 hours. The progress of the reaction can be monitored by the drop in pressure as the gaseous hex-2-ene is consumed.

-

Work-up: After the reaction is complete, cool the reactor to room temperature. If toluene was used as a solvent, it is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield the final Hex-2-enylsuccinic anhydride as a clear to pale yellow liquid.

Self-Validation: The purity of the final product should be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and isomeric ratio.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Hex-2-enylsuccinic anhydride is essential for its proper handling, storage, and application.

| Property | Value | Source |

| Molecular Formula | C10H14O3 | [4] |

| Molecular Weight | 182.22 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | General observation |

| Boiling Point | Data not readily available | |

| Melting Point | Data not readily available | |

| Density | Data not readily available | |

| Solubility | Reacts with water. Soluble in many organic solvents. | [8] |

Applications in Research and Drug Development

The unique chemical structure of Hex-2-enylsuccinic anhydride, featuring a reactive anhydride group and a hydrophobic hexenyl chain, makes it a valuable building block in several areas.

Polymer and Materials Science

The anhydride functionality is highly reactive towards nucleophiles such as alcohols and amines. This reactivity is exploited in the synthesis of polymers and resins. For instance, it can be used as a curing agent for epoxy resins, where the anhydride ring opens to form ester linkages, creating a cross-linked polymer network[9]. The hydrophobic hexenyl chain can impart desirable properties such as increased flexibility and reduced water absorption in the final polymer[9].

Drug Delivery and Pharmaceutical Formulations

A significant application of alkenyl succinic anhydrides, such as the related octenyl succinic anhydride (OSA), is in the modification of biopolymers like starch[]. This modification introduces hydrophobic side chains onto the hydrophilic polymer backbone, creating an amphiphilic material with emulsifying properties.

The diagram below illustrates the general concept of using an alkenyl succinic anhydride to modify a biopolymer for drug encapsulation.

Caption: Conceptual workflow for drug encapsulation using a modified biopolymer.

This approach is particularly valuable for the formulation of poorly water-soluble drugs. The modified biopolymer can act as a carrier, encapsulating the drug in a stable emulsion or nanoparticle formulation, thereby improving its solubility, bioavailability, and controlled release profile[]. While direct applications of Hex-2-enylsuccinic anhydride in this area are less documented than for OSA, its similar structure suggests potential for similar utility.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling Hex-2-enylsuccinic anhydride.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation[8][11].

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[11][12]. Avoid breathing vapors or dust[11].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8][11]. It is sensitive to moisture and should be protected from water[8].

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound[8][11][12][13][14].

Conclusion

Hex-2-enylsuccinic anhydride is a valuable and versatile chemical intermediate with established and potential applications across multiple scientific disciplines. Its synthesis via the ene reaction is a robust and scalable process. A thorough understanding of its properties and reactivity is key to leveraging its potential in the development of advanced materials and novel drug delivery systems. This guide provides a foundational understanding for researchers and scientists to confidently and safely incorporate Hex-2-enylsuccinic anhydride into their work.

References

-

Chemical Point. Hex-2-enylsuccinic anhydride. [Link]

- Google Patents.

-

Polynt. Succinic anhydride. (2015-07-14). [Link]

-

The Good Scents Company. N-hexenyl succinic anhydride, 10500-34-2. [Link]

-

Mammadyarov, M. A., Aliyeva, F. K., & Mammadzade, T. M. (2024). SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS. Processes of Petrochemistry and Oil Refining, 25(3), 309-315. [Link]

-

Broadview Technologies, Inc. Specialty Anhydride Applications: Spotlight on Succinic Anhydrides. [Link]

Sources

- 2. chemicalpoint.eu [chemicalpoint.eu]

- 3. HEX-2-ENYLSUCCINIC ANHYDRIDE | 39587-79-6 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. N-hexenyl succinic anhydride, 10500-34-2 [thegoodscentscompany.com]

- 6. EP0610469A1 - One-step process for the preparation of alkenyl succinic anhydride - Google Patents [patents.google.com]

- 7. SYNTHESIS OF (METHYL)CYCLOHEXENYL SUCCINIC ANHYDRIDE BY ENE SYNTHESIS | Processes of Petrochemistry and Oil Refining [ppor.az]

- 8. tcichemicals.com [tcichemicals.com]

- 9. broadview-tech.com [broadview-tech.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. broadview-tech.com [broadview-tech.com]

Reaction mechanism of succinic anhydrides with nucleophiles.

An In-Depth Technical Guide to the Reaction Mechanism of Succinic Anhydrides with Nucleophiles

Abstract

Succinic anhydride is a cornerstone electrophile in organic synthesis, prized for its reactivity and utility in constructing more complex molecular architectures. As a cyclic anhydride, its reaction profile is dominated by nucleophilic acyl substitution, leading to a ring-opening that yields versatile monosubstituted succinic acid derivatives. This guide provides a detailed exploration of the reaction mechanisms between succinic anhydride and key nucleophiles—amines, alcohols, and thiols. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the core transformations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

The Fundamental Principle: Nucleophilic Acyl Substitution and Ring-Opening

Succinic anhydride's reactivity stems from the electrophilic nature of its two carbonyl carbons.[1][2] The anhydride linkage creates a strained five-membered ring and possesses a good leaving group—a carboxylate—inherently built into its structure.[3] The canonical reaction with a nucleophile (Nu-H) follows a well-established nucleophilic acyl substitution pathway.[4]

The general mechanism proceeds in three key stages:

-

Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons. This is typically the rate-determining step.

-

Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, forming a transient, negatively charged tetrahedral intermediate.[1][2]

-

Ring-Opening: The carbonyl group reforms, leading to the cleavage of the endocyclic C-O bond. This opens the ring and expels a carboxylate, which is subsequently protonated to yield the final succinic acid derivative.

Caption: General workflow for nucleophilic ring-opening of succinic anhydride.

Reaction with Primary and Secondary Amines: Rapid Amidation

The reaction of succinic anhydride with primary or secondary amines is a robust and often spontaneous transformation that yields N-substituted succinamic acids (monoamides).[1][2] Amines are excellent nucleophiles for this reaction due to their high basicity and the pronounced electrophilicity of the anhydride.

Mechanism of Amidation

The lone pair of the amine nitrogen atom initiates a nucleophilic attack on a carbonyl carbon of the succinic anhydride.[2] This forms a zwitterionic tetrahedral intermediate. The intermediate then collapses, breaking the acyl-oxygen bond to open the ring. A subsequent proton transfer from the newly formed ammonium group to the carboxylate anion results in the stable succinamic acid product. This reaction is typically fast and can be exothermic.[5]

Under harsh conditions, such as high heat, the resulting succinamic acid can undergo a second, intramolecular dehydration reaction to form a cyclic succinimide.[1][6]

Caption: Reaction pathway for the formation of succinamic acid and succinimide.

Experimental Protocol: Synthesis of N-Phenylsuccinamic Acid

This protocol is adapted from established procedures for the synthesis of succinanilic acid.[7]

Materials:

-

Succinic anhydride (10.0 g, 0.1 mol)

-

Aniline (9.3 g, 0.1 mol)

-

Benzene (or Toluene) (80 mL)

Procedure:

-

Dissolve 10.0 g of succinic anhydride in 30 mL of warm benzene in a 250 mL flask.

-

In a separate beaker, dissolve 9.3 g of aniline in 50 mL of benzene.

-

Add the aniline solution to the warm succinic anhydride solution. The reaction is rapid, and a white solid will precipitate almost immediately.[7]

-

Stir the mixture for 15-20 minutes while it cools to room temperature.

-

Cool the mixture further in an ice bath to ensure complete precipitation.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small portion of cold benzene to remove any unreacted starting materials.

-

Dry the product in a vacuum oven or desiccator. The expected product is N-phenylsuccinamic acid (succinanilic acid).

Reaction with Alcohols: Catalytic Esterification

The reaction between succinic anhydride and an alcohol produces a monoester of succinic acid.[8] Compared to amidation, this reaction is significantly slower and often requires catalysis to proceed at a practical rate. The lower nucleophilicity of the alcohol's oxygen atom necessitates activation of either the alcohol or the anhydride.

Mechanism and Catalysis

The uncatalyzed reaction is slow. The mechanism is greatly enhanced by a basic catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), or an acid catalyst like p-toluenesulfonic acid (p-TsA).[9][10][11]

-

Base Catalysis (e.g., Pyridine): Pyridine serves a dual role. It can act as a nucleophilic catalyst by attacking the anhydride to form a highly reactive N-acylpyridinium intermediate. More commonly, it functions as a Brønsted base, deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then attacks the anhydride.[9][12] The pyridinium ion formed also serves to protonate the final carboxylate.[9]

Caption: Base-catalyzed mechanism for the esterification of succinic anhydride.

Experimental Protocol: General Synthesis of a Succinic Acid Monoester

This protocol outlines a general, uncatalyzed method suitable for reactive alcohols, often performed with excess alcohol or at elevated temperatures.[13] For less reactive or sterically hindered alcohols, the addition of a catalyst like DMAP is recommended.[14][15]

Materials:

-

Succinic anhydride (1 eq.)

-

Alcohol (e.g., 1-octanol, 1-dodecanol) (1.1 - 3 eq.)[16]

-

Toluene (optional, as solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine succinic anhydride (1 eq.) and the desired alcohol (1.1 eq.). For a solid alcohol, a solvent like toluene may be added to facilitate mixing.

-

Heat the mixture under reflux. The reaction progress can be monitored by TLC or by the disappearance of the solid succinic anhydride. The reaction time can vary from a few hours to overnight depending on the alcohol's reactivity.

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solvent was used, remove it using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure succinic acid alkyl half-ester.

Reaction with Thiols: Reversible Thioesterification

Thiols react with succinic anhydride to form the corresponding thioester/acid product. This reaction is of significant interest in materials science, particularly in the field of dynamic covalent chemistry, because the resulting thioester bond can be reversible under certain conditions.[17][18]

Mechanism of Thioesterification

Similar to alcohols, thiols are weaker nucleophiles than amines, and the reaction often benefits from catalysis. A base is typically used to deprotonate the thiol, generating a highly nucleophilic thiolate anion (RS⁻).[18] This thiolate then attacks the anhydride, leading to the ring-opened thioester product. The reversibility of this reaction allows for the creation of Covalent Adaptable Networks (CANs), materials that can be reprocessed and recycled.[17]

Caption: Base-catalyzed reversible thioesterification of succinic anhydride.

Experimental Protocol: General Synthesis of a Succinated Thiol Compound

This protocol is a generalized procedure based on methods used for the succination of thiol-containing compounds.[19][20]

Materials:

-

Thiol-containing compound (e.g., cysteine derivative, alkyl thiol) (1 eq.)

-

Succinic anhydride (1.1 - 1.5 eq.)

-

A suitable buffer (e.g., phosphate buffer, pH 7.0) or an organic solvent (e.g., THF, DMF)

-

Base catalyst (e.g., triethylamine), if needed.

Procedure:

-

Dissolve the thiol compound in the chosen solvent or buffer in a reaction vessel.

-

Add the succinic anhydride to the solution with stirring. If the reaction is slow at room temperature, a base catalyst can be added, or the temperature can be gently increased.

-

Stir the reaction at room temperature (or elevated temperature) for a period ranging from 30 minutes to several hours. Monitor the reaction by an appropriate method (e.g., HPLC, LC-MS, TLC).

-

Upon completion, the reaction mixture may be worked up by acidifying to precipitate the product or by standard extraction procedures.

-

The final product can be purified by recrystallization or chromatography.

Comparative Analysis and Influencing Factors

The choice of experimental conditions is dictated by the nucleophile's intrinsic reactivity and other steric or electronic factors.

| Factor | Amines (Amidation) | Alcohols (Esterification) | Thiols (Thioesterification) |

| Relative Rate | Very Fast | Slow to Moderate | Moderate |

| Typical Conditions | Room temp, no catalyst needed. Often exothermic.[5] | Heat and/or catalyst (acid or base) usually required.[10][14] | Catalyst (base) often used to improve rate.[18] |

| Primary Product | N-Substituted Succinamic Acid[2] | Succinic Acid Monoester[8] | S-Alkyl Thiosuccinate[17] |

| Key Considerations | Reaction is very efficient. A secondary cyclization to imide is possible with heat.[1] | Steric hindrance can significantly slow the reaction.[10] | Reaction can be reversible, useful for dynamic polymers.[17] |

Conclusion

The ring-opening of succinic anhydride is a powerful and versatile reaction in the synthetic chemist's toolkit. By understanding the fundamental mechanisms of nucleophilic acyl substitution, researchers can effectively leverage this chemistry to create a diverse array of functionalized molecules. The distinct reactivity profiles with amines, alcohols, and thiols allow for tailored synthetic strategies, whether the goal is the rapid formation of stable amides for pharmaceutical applications or the creation of dynamic thioester linkages for advanced materials. This guide provides the foundational knowledge and practical protocols to confidently apply these transformations in a laboratory setting.

References

-

Product of primary amine and acid anhydride - Chemistry Stack Exchange. (2017). Chemistry Stack Exchange. [Link]

-

What is the product when succinic anhydride and cyclopentanol react?. Homework.Study.com. [Link]

-

Synthesis of monoethyl ester of succinic acid and characterization. (2018). ResearchGate. [Link]

-

Succinic anhydride. Wikipedia. [Link]

-

What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. (2014). ResearchGate. [Link]

-

Succinic anhydride esterification won't go forward. (2021). Chemistry Stack Exchange. [Link]

-

Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (2021). National Institutes of Health. [Link]

-

Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst. (2012). Semantic Scholar. [Link]

-

Preparation of succinanilic acid (N-phenylsuccinamic acid; N-phenylbutanedioic acid monoamide). PrepChem.com. [Link]

-

Thiol-Anhydride Dynamic Reversible Networks. (2020). PubMed. [Link]

-

Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. (2023). MDPI. [Link]

-

Acid Anhydrides react with alcohols to form esters. (2023). Chemistry LibreTexts. [Link]

-

Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. CORE. [Link]

- Method for producing succinimide.

-

Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization. (2023). PubMed. [Link]

-

Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. [Link]

-

Polymer Chemistry. (2020). The Royal Society of Chemistry. [Link]

-

Study of succinic anhydride amidation by 2-aminothiazol. (2021). ResearchGate. [Link]

-

Acylations of Nucleophiles. (2024). YouTube. [Link]

-

Amidation kinetics of succinic anhydride by amine-containing drugs. (2018). ResearchGate. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. JPH072766A - Method for producing succinimide - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. [PDF] Preparation of Novel Monoesters of Succinic Acid from Succinic Anhydride using p-Toluensulphonic Acid as a Catalyst | Semantic Scholar [semanticscholar.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. echemi.com [echemi.com]

- 16. researchgate.net [researchgate.net]

- 17. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. par.nsf.gov [par.nsf.gov]

- 19. mdpi.com [mdpi.com]

- 20. Rapid and Efficient Synthesis of Succinated Thiol Compounds via Maleic Anhydride Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Characteristics of Hex-2-enylsuccinic Anhydride: A Guide for Researchers and Formulation Scientists

An In-depth Technical Guide

Abstract

Hex-2-enylsuccinic anhydride (HSA), a substituted cyclic dicarboxylic anhydride, is a versatile chemical intermediate with significant applications in polymer chemistry, pharmaceuticals, and specialty coatings.[1] Its utility as a curing agent for epoxy resins, a building block in polyester synthesis, and a modifier for polysaccharides hinges on its interaction with various solvent systems.[1][] A comprehensive understanding of its solubility is therefore paramount for optimizing reaction conditions, developing stable formulations, and ensuring product performance. This guide provides a detailed examination of the physicochemical principles governing the solubility of HSA, outlines robust methodologies for its empirical determination, and discusses the practical implications for research and development professionals.

Physicochemical Profile of Hex-2-enylsuccinic Anhydride

Hex-2-enylsuccinic anhydride is structurally characterized by a polar, five-membered anhydride ring and a nonpolar six-carbon alkenyl tail. This amphiphilic nature is the primary determinant of its solubility behavior. While specific experimental data for HSA is sparse in publicly available literature, its properties can be inferred from its structure and comparison with related alkenyl succinic anhydrides (ASAs) and the parent compound, succinic anhydride.

| Property | Value / Description | Source / Rationale |

| Chemical Formula | C₁₀H₁₄O₃ | [3] |

| Molecular Weight | 182.22 g/mol | Calculated |

| CAS Number | 39587-79-6 | [3] |

| Appearance | Typically a clear, pale yellow to pink liquid | [4] |

| Boiling Point | Est. 300-301 °C @ 760 mmHg | Based on close analogue N-hexenyl succinic anhydride[5] |

| logP (o/w) | Est. 1.519 | Estimated partition coefficient for N-hexenyl succinic anhydride[5] |

| Reactivity | The anhydride ring is susceptible to hydrolysis in the presence of water and reacts with alcohols, amines, and other nucleophiles.[6][7] | General reactivity of cyclic anhydrides |

Theoretical Principles of HSA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.

-

Molecular Structure: HSA's structure is dichotomous. The succinic anhydride head is polar, capable of dipole-dipole interactions. The hexenyl tail is nonpolar and engages in weaker van der Waals forces. This makes HSA an amphiphilic molecule.

-

Solvent Interaction:

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar hexenyl tail will interact favorably with nonpolar solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar anhydride ring. Good solubility is expected, as seen with the parent succinic anhydride.[7][8]

-

Polar Protic Solvents (e.g., Water, Ethanol, Isopropanol): These solvents present a more complex interaction. While the polar head can interact via dipole-dipole forces, the anhydride ring is highly reactive towards the protic nature (hydroxyl groups) of these solvents. This leads not to simple dissolution, but to a chemical reaction (solvolysis), opening the ring to form the corresponding dicarboxylic acid or ester-acid. Therefore, HSA is generally considered to be unstable and reactive in, rather than truly soluble in, protic solvents. Safety data for analogous compounds indicates it decomposes in contact with water.[6]

-

The logical relationship between HSA's structure and its expected solubility is illustrated below.

Caption: Predicted interaction of HSA with different solvent classes.

Experimental Determination of Solubility

To move from theoretical prediction to empirical data, a structured experimental approach is essential. This section details protocols for both qualitative classification and precise quantitative measurement of HSA's solubility.

Part 3.1: Qualitative Solubility Classification

This initial screening protocol rapidly categorizes the solubility of HSA in key solvents, providing a foundational understanding of its behavior. The methodology is adapted from standard organic chemistry laboratory procedures.[9]

Objective: To classify HSA as soluble, partially soluble, or insoluble in a range of representative solvents.

Materials:

-

Hex-2-enylsuccinic anhydride (HSA)

-

Small test tubes (13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Solvents: Deionized Water, 5% NaOH(aq), 5% HCl(aq), Toluene, Acetone, Ethanol.

Protocol Steps:

-

Sample Preparation: Add 25 mg of HSA to a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in three 0.25 mL portions.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: A clear, homogenous solution with no visible solid particles.

-

Partially Soluble: The mixture remains cloudy, or some solid is present but appears diminished.

-

Insoluble: The vast majority of the HSA remains as a distinct solid phase.

-

-

Reaction Observation: For protic solvents (Water, NaOH, HCl, Ethanol), note any signs of a reaction, such as gas evolution, heat generation, or a change in appearance over time (e.g., an immiscible oil slowly disappearing as it hydrolyzes).

-

Record Results: Tabulate observations for each solvent.

Part 3.2: Quantitative Solubility Measurement (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[10] This protocol ensures that the solution reaches saturation, providing reliable and reproducible data.[11]

Objective: To determine the precise solubility of HSA (e.g., in mg/mL or mol/L) in a given aprotic solvent at a controlled temperature.

Workflow Diagram:

Caption: Workflow for the isothermal shake-flask solubility determination method.

Detailed Protocol:

-

Preparation:

-

To a series of glass vials, add a measured volume (e.g., 5.0 mL) of the chosen solvent (e.g., Acetone).

-

Add an excess amount of HSA to each vial to ensure that a solid phase remains after equilibrium is reached. The presence of excess solid is crucial for confirming saturation.[12]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical. A preliminary kinetic study can be run to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

Turn off the agitation but leave the vials in the temperature-controlled bath for several hours (e.g., 4-24 hours) to allow the excess solid to settle completely. This step is critical to avoid sampling suspended particles.[11]

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). Pre-warming or pre-cooling the syringe to the bath temperature can prevent precipitation during sampling.

-

-

Analysis:

-

Accurately dilute the sampled solution with a suitable solvent.

-

Quantify the concentration of HSA using a validated analytical method. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are often suitable. Titration of the diacid formed after controlled hydrolysis can also be an effective method.

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Summary of Expected Solubility and Practical Implications

Based on the principles discussed, the following table summarizes the expected solubility behavior of HSA.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Practical Implications |

| Nonpolar | Toluene, Hexane, Chloroform | High | The nonpolar hexenyl chain drives dissolution. Ideal for use in organic synthesis and non-aqueous coating formulations. |

| Polar Aprotic | Acetone, Ethyl Acetate, THF, Acetonitrile | Good to High | The polar anhydride ring interacts well with these solvents. Excellent choices for reaction media, especially for epoxy curing, where they can solvate both the resin and the anhydride hardener.[7] |

| Polar Protic | Water, Methanol, Ethanol | Reactive / Unstable | Solvolysis (hydrolysis or alcoholysis) occurs, opening the anhydride ring. HSA should not be used in systems containing active hydrogen compounds unless the reaction is intended. This reactivity is harnessed in applications like modifying starches or proteins.[] |

| Aqueous Basic | 5% NaOH | Reactive (Soluble) | The anhydride hydrolyzes rapidly to the dicarboxylate salt, which is highly soluble in water. Useful for cleaning and quenching reactions. |

| Aqueous Acidic | 5% HCl | Reactive (Low Solubility) | Hydrolysis will occur, but the resulting dicarboxylic acid may have limited water solubility, similar to the anhydride itself. |

Conclusion